molecular formula C14H9Cl2NO B15064213 4-(2,3-Dichlorophenyl)-1H-indol-5-ol

4-(2,3-Dichlorophenyl)-1H-indol-5-ol

Cat. No.: B15064213
M. Wt: 278.1 g/mol
InChI Key: SJXNWWPVTJARBQ-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-1H-indol-5-ol is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a dichlorophenyl group attached to the indole core, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-1H-indol-5-ol typically involves the reaction of 2,3-dichlorophenylhydrazine with an appropriate indole precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the dichlorophenyl group is introduced to the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-1H-indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dichlorophenyl)-1H-indol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: Used in the development of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-1H-indol-5-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dichlorophenyl)-1H-indol-5-ol is unique due to its specific substitution pattern on the indole ring, which can lead to distinct chemical reactivity and biological activity compared to other similar compounds. Its dichlorophenyl group can significantly influence its interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)-1H-indol-5-ol

InChI

InChI=1S/C14H9Cl2NO/c15-10-3-1-2-9(14(10)16)13-8-6-7-17-11(8)4-5-12(13)18/h1-7,17-18H

InChI Key

SJXNWWPVTJARBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC3=C2C=CN3)O

Origin of Product

United States

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